2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16369673
InChI: InChI=1S/C18H17BrN2O3/c1-23-14-4-6-17(24-2)15(10-14)20-18(22)11-21-8-7-12-9-13(19)3-5-16(12)21/h3-10H,11H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C18H17BrN2O3
Molecular Weight: 389.2 g/mol

2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16369673

Molecular Formula: C18H17BrN2O3

Molecular Weight: 389.2 g/mol

* For research use only. Not for human or veterinary use.

2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide -

Specification

Molecular Formula C18H17BrN2O3
Molecular Weight 389.2 g/mol
IUPAC Name 2-(5-bromoindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C18H17BrN2O3/c1-23-14-4-6-17(24-2)15(10-14)20-18(22)11-21-8-7-12-9-13(19)3-5-16(12)21/h3-10H,11H2,1-2H3,(H,20,22)
Standard InChI Key XLOQPHMIEWTBOW-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Introduction

2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. It features a brominated indole moiety and a dimethoxyphenyl group, which are crucial for its potential biological activities. This compound is of significant interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Synthesis and Characterization

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, including bromination and acetamide formation. Starting materials such as indole and 2,5-dimethoxyaniline are commonly used. Optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity. Techniques like continuous flow reactors and automated synthesis platforms can enhance efficiency in industrial settings.

Synthesis Steps:

  • Bromination: Introduction of a bromine atom to the indole ring.

  • Acetamide Formation: Attachment of the acetamide group to the indole moiety.

  • Coupling with Dimethoxyphenyl Group: Final step to incorporate the dimethoxyphenyl group.

Biological Activities and Potential Applications

Indole derivatives, including 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide, are known for their diverse biological activities. These compounds can exhibit anti-inflammatory, analgesic, and antimicrobial properties. The presence of the indole moiety allows for interactions with biological targets such as receptors or enzymes, which is crucial for their potential therapeutic applications.

Biological Activities:

  • Anti-inflammatory

  • Analgesic

  • Antimicrobial

Potential Applications:

  • Pharmaceutical Development: Targeting various diseases.

  • Research: Studying interactions with biological targets.

Comparison with Similar Compounds

Similar compounds to 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide include other indole derivatives with different substitution patterns. For example, 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has a different bromine position, affecting its reactivity.

Compound NameStructureUnique Features
2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamideIndole with bromine at the 5-position and a dimethoxyphenyl groupPotential for diverse biological activities
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamideDifferent bromine positionAltered reactivity due to bromine placement
2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamideLacks the phenyl group; simpler structureDifferent biological targets due to structural differences

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